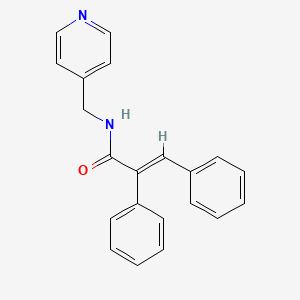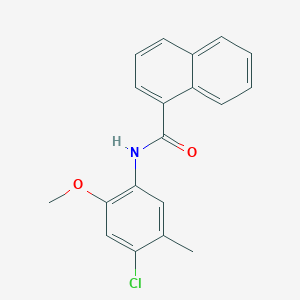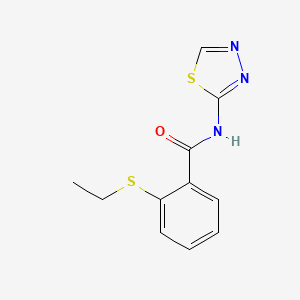
N-benzyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, commonly known as BFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFA is a synthetic compound that has been synthesized through various methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of BFA is complex and involves multiple pathways. BFA has been shown to inhibit the activity of various enzymes, including histone deacetylases (HDACs), which are involved in gene expression and cell proliferation. BFA has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
BFA has been shown to have various biochemical and physiological effects. In cancer cells, BFA has been shown to induce apoptosis and inhibit cell proliferation. BFA has also been shown to have neuroprotective effects and improve cognitive function. Additionally, BFA has been shown to have anti-inflammatory effects and inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
BFA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized through various methods. BFA is also stable and can be stored for extended periods. However, BFA has some limitations for lab experiments. It is a complex compound that requires specialized equipment and expertise for synthesis and analysis. Additionally, BFA has limited solubility in aqueous solutions, which can make it challenging to work with in some experiments.
将来の方向性
There are several future directions for the study of BFA. One potential direction is the development of BFA-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is the use of BFA as a tool for drug discovery and target identification. Additionally, further studies are needed to understand the mechanism of action of BFA and its potential applications in various fields.
Conclusion:
In conclusion, BFA is a complex compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFA can be synthesized through various methods and has been extensively studied for its scientific research applications. BFA has several advantages for lab experiments, but also has some limitations. Future studies are needed to further understand the mechanism of action of BFA and its potential applications in various fields.
合成法
BFA is a complex compound that can be synthesized through various methods. One of the most common methods for synthesizing BFA is the reaction of 3-formyl-2-methylindole with benzylamine and acetic anhydride. This reaction results in the formation of BFA as a white solid. Other methods for synthesizing BFA include the reaction of 3-formyl-2-methylindole with benzyl chloride and the use of microwave irradiation.
科学的研究の応用
BFA has been extensively studied for its potential applications in various fields, including cancer research, neurology, and drug discovery. In cancer research, BFA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BFA has also been studied for its potential applications in neurology, where it has been shown to have neuroprotective effects and improve cognitive function. Additionally, BFA has been studied for its potential use as a drug discovery tool, where it can be used to identify new drug targets and develop new drugs.
特性
IUPAC Name |
N-benzyl-2-(3-formyl-2-methylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14-17(13-22)16-9-5-6-10-18(16)21(14)12-19(23)20-11-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVXSTQCTSGPKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NCC3=CC=CC=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dibromo-2-methoxybenzaldehyde {4-(diethylamino)-6-[(2,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5694903.png)
![N-(2-methylbenzyl)-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5694906.png)


![N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-2-nitrobenzamide](/img/structure/B5694928.png)
![methyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5694935.png)

![N-(4-methoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5694954.png)
![1,3,4,6-tetraethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5694965.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5694973.png)
![2,4-dimethoxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5694976.png)
![1-[2-(2,6-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5694982.png)
![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-benzylacetamide](/img/structure/B5694989.png)
